

Chemical properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

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Technical Guide: N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information on its constituent chemical moieties and analogous structures to provide a predictive but thorough resource.

Chemical Properties

N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, also known as 2-(4-methoxynaphthalen-2-ylamino)-5-nitrobenzoic acid, is a diarylamine carboxylic acid derivative. Its structure combines a 5-nitroanthranilic acid moiety with a 4-methoxy-naphthalene group.

Table 1: Predicted Physicochemical Properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid



Property	Value	Source/Basis
Molecular Formula	C18H14N2O5	Molbase
Molecular Weight	338.314 g/mol	Molbase
CAS Number	1572936-83-4	Molbase
Appearance	Predicted to be a yellow or orange solid	Analogy to 5-nitroanthranilic acid and other N-aryl anthranilic acids.
Melting Point	Not available. Expected to be a high-melting solid.	
Solubility	Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.	General solubility of N-aryl anthranilic acids.
рКа	Not available. Expected to have acidic properties due to the carboxylic acid group.	

Table 2: Properties of Key Starting Materials



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
5-Nitroanthranilic acid	C7H6N2O4	182.13	268-272 (decomposes)	Not available
2-Bromo-4- methoxynaphthal ene	C11H9BrO	237.09	Not available	Not available
2-Amino-4- methoxynaphthal ene	C11H11NO	173.21	Not available	Not available
2-Chloro-5- nitrobenzoic acid	C7H4CINO4	201.57	164-166	Not available

Proposed Synthesis

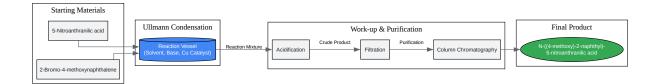
The synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid can be achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Two plausible routes are proposed:

- Route A: Coupling of 5-nitroanthranilic acid with a halogenated 4-methoxynaphthalene.
- Route B: Coupling of a halogenated 5-nitrobenzoic acid with 2-amino-4methoxynaphthalene.

Route A is detailed below as it utilizes commercially available 5-nitroanthranilic acid.

Diagram 1: Proposed Synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid





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Caption: Proposed synthesis workflow for N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Experimental Protocol: Ullmann Condensation

This protocol is a proposed method and should be optimized for best results.

Materials:

- 5-Nitroanthranilic acid
- 2-Bromo-4-methoxynaphthalene (or 2-iodo-4-methoxynaphthalene)
- Copper(I) iodide (CuI)
- L-proline
- Potassium carbonate (K2CO3)
- Dimethylformamide (DMF) or other suitable high-boiling polar solvent
- Hydrochloric acid (HCl), 1M solution
- · Ethyl acetate
- Hexane



Silica gel for column chromatography

Procedure:

- To a reaction vessel, add 5-nitroanthranilic acid (1.0 eq), 2-bromo-4-methoxynaphthalene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
- Add anhydrous DMF to the vessel.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and acidify with 1M HCl to a pH of 2-3 to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with water.
- Dry the crude product under vacuum.
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl
 acetate in hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Spectroscopic Characterization (Predicted)

The following tables provide predicted spectroscopic data based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~9.5	S	1H	-NH-
~8.5	d	1H	Aromatic H (proton ortho to -NO ₂)
~8.2	d	1H	Aromatic H (proton on naphthalene ring)
~8.0	dd	1H	Aromatic H (proton meta to -NO2 and ortho to -NH-)
~7.8-7.2	m	5H	Aromatic H (remaining protons on both rings)
~3.9	S	ЗН	-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)	Assignment
~168	-СООН
~155	C-OCH₃ on naphthalene ring
~145-120	Aromatic carbons
~118-110	Aromatic carbons
~56	-OCH₃

Table 5: Predicted IR Spectral Data



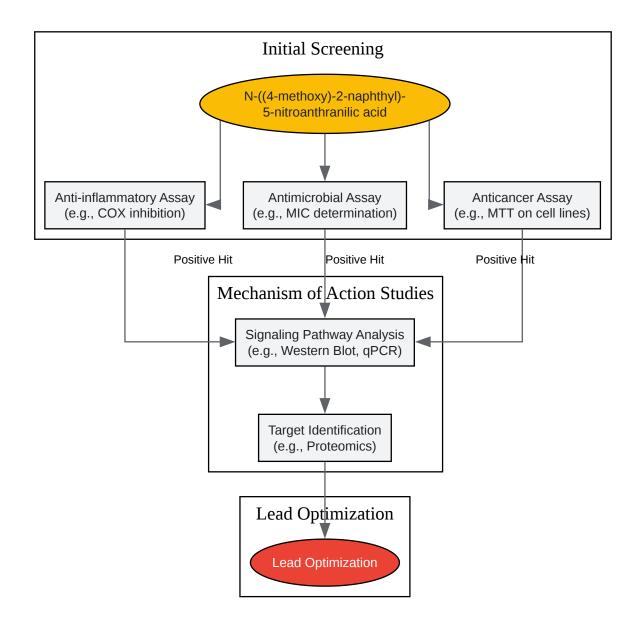
Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~3000-2500	O-H stretch (carboxylic acid)
~1680	C=O stretch (carboxylic acid)
~1580, ~1340	N-O stretch (nitro group)
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (ether)

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid have not been reported, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3][4][5] The presence of the nitro group may enhance its cytotoxic effects, as seen in other nitroanthranilic acid derivatives.[1][2]

Diagram 2: Potential Biological Screening Workflow





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Caption: A logical workflow for the biological evaluation of the title compound.

Potential Signaling Pathways to Investigate:

- Inflammation: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory drugs.[5]
- Cancer: Induction of apoptosis through caspase activation, cell cycle arrest, or inhibition of protein kinases are potential anticancer mechanisms.



• Antimicrobial: Inhibition of essential enzymes in bacterial or fungal metabolic pathways.

Safety and Handling

The specific toxicity of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid is unknown. However, based on its components, it should be handled with care in a laboratory setting. Nitroaromatic compounds can be mutagenic, and aromatic amines can be toxic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

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